4-Iodobenzenesulfonyl chloride

Descripción

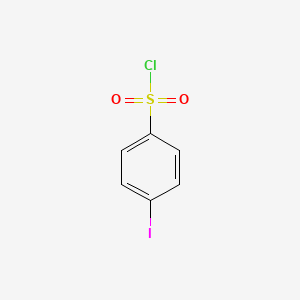

Structure

3D Structure

Propiedades

IUPAC Name |

4-iodobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXFXTSTVWDWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059175 | |

| Record name | Benzenesulfonyl chloride, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-61-3 | |

| Record name | 4-Iodobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipsyl choride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipsyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-iodobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPSYL CHORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVL274EZOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Strategies for 4 Iodobenzenesulfonyl Chloride

Conventional Synthetic Routes

Classical methods for synthesizing arylsulfonyl chlorides, including the 4-iodo derivative, primarily involve diazotization-based reactions and direct chlorosulfonation. These routes are characterized by their use of readily available starting materials and well-understood reaction mechanisms.

A common strategy for the synthesis of arylsulfonyl chlorides is the Sandmeyer-type reaction. acs.org This method involves the diazotization of an appropriate aniline (B41778) derivative, followed by a reaction with sulfur dioxide in the presence of a copper catalyst. acs.orgnih.gov In the context of 4-iodobenzenesulfonyl chloride, this would typically start from 4-iodoaniline. The aniline is converted to a diazonium salt, which is then reacted to install the sulfonyl chloride group. researchgate.net While effective, original protocols sometimes resulted in low to moderate yields. nih.gov

More recent advancements have focused on improving the efficiency and safety of this process. For instance, using thionyl chloride as a source for sulfur dioxide in aqueous acidic conditions has shown considerable advantages over procedures carried out in acetic acid. researchgate.net Another approach involves the preparation of a diazonium fluoroborate salt, which is noted for its stability, thus widening the operational window for its subsequent conversion to the sulfonyl chloride. google.com

Direct chlorosulfonation of an aromatic ring is another cornerstone of arylsulfonyl chloride synthesis. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid. orgsyn.org For the synthesis of this compound, iodobenzene (B50100) would serve as the starting material. The reaction involves the treatment of iodobenzene with chlorosulfonic acid to introduce the chlorosulfonyl group onto the benzene (B151609) ring.

It is crucial to control the reaction conditions to favor the formation of the desired para-substituted product and minimize the formation of byproducts like diphenyl sulfone. orgsyn.org The synthesis of 1-(4-iodobenzenesulfonyl)-3-methyl-1H-pyrazole, for example, utilizes this compound, which can be prepared through such chlorosulfonation methods.

The conventional synthesis of this compound relies on a specific set of starting materials and reagents. These are chosen for their reactivity and ability to facilitate the desired chemical transformations.

| Role in Synthesis | Compound Name | Chemical Formula |

| Starting Material | Iodobenzene | C₆H₅I |

| Starting Material | 4-Iodoaniline | C₆H₆IN |

| Chlorosulfonating Agent | Chlorosulfonic acid | HSO₃Cl |

| Diazotization Reagent | Sodium nitrite | NaNO₂ |

| Acid Catalyst | Hydrochloric acid | HCl |

| Catalyst (Sandmeyer) | Copper(I) chloride | CuCl |

| Sulfur Dioxide Source | Sulfur dioxide | SO₂ |

| Sulfur Dioxide Source | Thionyl chloride | SOCl₂ |

| Intermediate | 4-Iodobenzenediazonium chloride | C₆H₄IN₂Cl |

This table outlines the primary chemicals involved in the traditional synthesis of this compound.

Advanced and Greener Synthetic Approaches

In response to the increasing need for sustainable chemical processes, research has been directed towards developing more environmentally friendly and efficient methods for synthesizing sulfonyl chlorides.

The development of "green" chemistry has spurred innovation in the synthesis of sulfonyl chlorides. solubilityofthings.com One such approach involves the use of S-alkylisothiourea salts as odorless and stable starting materials, which are then subjected to oxidative chlorination with N-chlorosuccinimide (NCS) under acidic conditions. organic-chemistry.orggoogle.com This method avoids the use of toxic and malodorous reagents often associated with traditional methods. organic-chemistry.org Furthermore, the byproduct, succinimide, can be recycled back to NCS, adding to the sustainability of the process. organic-chemistry.org While not specific to this compound in the provided sources, this methodology represents a significant step towards greener alternatives for the synthesis of arylsulfonyl chlorides in general. organic-chemistry.orggoogle.com

Catalysis, particularly photocatalysis, offers a milder and more selective alternative to traditional synthetic methods. mpg.de Visible-light photocatalysis, for instance, can promote various organic reactions under ambient conditions. acs.org A notable development is the use of a heterogeneous, metal-free carbon nitride photocatalyst, potassium poly(heptazine imide) (K-PHI), to produce sulfonyl chlorides from arenediazonium salts. acs.orgnih.gov This method demonstrates high yields (50-95%) and excellent functional group tolerance under mild conditions, such as visible light irradiation at room temperature. nih.gov

Scalable Synthesis and Industrial Applications

The scalable synthesis of this compound is crucial for its industrial applications, which primarily involve its use as an intermediate in the production of pharmaceuticals and agrochemicals. solubilityofthings.com While specific details of large-scale industrial production are often proprietary, the principles of scalability focus on efficiency, safety, and cost-effectiveness.

One common approach for producing aryl sulfonyl chlorides on a larger scale is through a Sandmeyer-type reaction. This method starts from anilines, which are readily available feedstocks. researchgate.net The process involves diazotization of the corresponding aniline followed by a reaction with sulfur dioxide in the presence of a copper catalyst. researchgate.net For industrial-scale synthesis, continuous flow reactors are increasingly being employed over traditional batch processes. mdpi.com Continuous stirred-tank reactors (CSTRs) offer better control over reaction parameters, improved safety by minimizing the accumulation of hazardous intermediates, and increased spacetime yield. mdpi.com

A notable development in this area is the use of stable sulfur dioxide surrogates, like DABSO, which, in conjunction with a copper catalyst and hydrochloric acid, allows for the synthesis of sulfonyl chlorides from anilines. researchgate.net This method has been demonstrated to be scalable, with successful syntheses on a 20-gram scale yielding the product in high purity and good yield. researchgate.net The use of chlorosulfonic acid is another prevalent method for the chlorosulfonation of aryl rings to produce sulfonyl chlorides due to its effectiveness. mdpi.com Automated continuous systems utilizing chlorosulfonic acid have been developed to produce multi-hundred-gram quantities of aryl sulfonyl chlorides, addressing the hazards associated with this reagent through careful equipment selection and process automation. mdpi.com

The industrial applications of this compound are diverse. It serves as a vital building block in organic synthesis. solubilityofthings.comthermofisher.comfishersci.ca The presence of both the sulfonyl chloride and the iodine atom allows for sequential, selective reactions, making it a versatile reagent. solubilityofthings.com It is used as a protecting group for amines in multi-step syntheses. solubilityofthings.com Furthermore, the iodine atom can be replaced through various coupling reactions, such as the Suzuki coupling, to introduce further molecular complexity. This reactivity is exploited in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries. solubilityofthings.com

Scalable Synthesis Methodologies

| Method | Reagents | Advantages |

|---|---|---|

| Sandmeyer-type Reaction | Anilines, DABSO (SO2 surrogate), HCl, Cu catalyst | Scalable, uses readily available feedstocks. researchgate.net |

Purification and Characterization Techniques in Synthesis Research

Ensuring the purity and verifying the identity of synthesized this compound is paramount for its subsequent use in research and industry. A combination of purification and analytical techniques is employed for this purpose.

Purification of this compound typically involves recrystallization or column chromatography. Recrystallization is a common method for purifying solid compounds, while column chromatography, often using a silica (B1680970) gel stationary phase and a solvent gradient of hexane (B92381) and ethyl acetate, is effective for separating the desired product from reaction byproducts and unreacted starting materials. vulcanchem.com The purity of the final product is often assessed to be greater than 93-97% by methods like titrimetric analysis or gas chromatography (GC). thermofisher.comavantorsciences.com

Characterization of this compound relies on a suite of spectroscopic and analytical methods to confirm its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to identify the protons on the aromatic ring. For derivatives of this compound, characteristic signals for the aromatic protons can be observed. vulcanchem.com

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic stretching vibrations of the S=O bonds in the sulfonyl group are typically observed. vulcanchem.comresearchgate.net

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound, which should correspond to its chemical formula, C₆H₄ClIO₂S. thermofisher.com

Melting Point Analysis : The melting point of a pure compound is a sharp, well-defined range. For this compound, the reported melting point is typically in the range of 78-87 °C. thermofisher.comavantorsciences.com

Elemental Analysis : This method determines the percentage composition of elements (C, H, N, S) in the compound, providing further confirmation of its empirical and molecular formula.

Analytical Characterization Data for this compound

| Technique | Observed Property | Reference |

|---|---|---|

| Purity (Titrimetric Analysis) | ≥93.0% | avantorsciences.comtcichemicals.com |

| Purity (GC) | ≥96.0% | thermofisher.com |

| Melting Point | 78.0-87.0 °C | thermofisher.com |

| Molecular Formula | C₆H₄ClIO₂S | thermofisher.com |

Reactivity and Reaction Mechanisms of 4 Iodobenzenesulfonyl Chloride in Organic Transformations

Electrophilic Nature and Nucleophilic Reactions

4-Iodobenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This electrophilicity is enhanced by the presence of the iodine atom on the benzene (B151609) ring. solubilityofthings.com The sulfonyl chloride group (–SO2Cl) is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion, a good leaving group. This reactivity allows for the formation of a variety of important organic compounds.

Formation of Sulfonate Esters with Alcohols

This compound readily reacts with alcohols in the presence of a base, such as pyridine (B92270), to form sulfonate esters. evitachem.comyoutube.com In this reaction, the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.com The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. evitachem.com This reaction is a common method for converting an alcohol's hydroxyl group, which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group in substitution and elimination reactions. youtube.comlibretexts.org The formation of sulfonate esters with this compound proceeds with retention of the stereochemistry at the alcohol's carbon center because the reaction occurs at the oxygen atom. youtube.com

A typical reaction is as follows: IC₆H₄SO₂Cl + R-OH + Base → IC₆H₄SO₂OR + Base·HCl

| Reactant 1 | Reactant 2 | Product |

| This compound | Alcohol (R-OH) | 4-Iodobenzenesulfonate ester |

Sulfonamide Derivatives through Reactions with Amines

The reaction of this compound with primary and secondary amines yields sulfonamide derivatives. researchgate.netsigmaaldrich.com Similar to the reaction with alcohols, the nitrogen atom of the amine acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. cbijournal.com A base, such as pyridine or triethylamine, is typically used to scavenge the HCl produced. cbijournal.com This reaction is widely used in medicinal chemistry to synthesize complex sulfonamides, which are a class of compounds with diverse biological activities. sigmaaldrich.com The sulfonamide linkage is a key structural feature in many pharmaceutical drugs.

The general reaction can be represented as: IC₆H₄SO₂Cl + R₂NH + Base → IC₆H₄SO₂NR₂ + Base·HCl

| Reactant 1 | Amine | Product |

| This compound | Primary Amine (RNH₂) | N-Substituted-4-iodobenzenesulfonamide |

| This compound | Secondary Amine (R₂NH) | N,N-Disubstituted-4-iodobenzenesulfonamide |

Thioether Compound Formation via Thiol Reactions

This compound can react with thiols to form thioethers, also known as sulfides. researchgate.netresearchgate.net In this process, the thiol is typically deprotonated by a base to form a thiolate anion (RS⁻), which is a potent nucleophile. masterorganicchemistry.com The thiolate then attacks the electrophilic sulfur of the sulfonyl chloride. However, the direct reaction can be complex. More commonly, sulfonyl chlorides are used as precursors in multi-step syntheses to generate thioethers, often involving reduction and coupling steps. researchgate.netresearchgate.net For instance, a method involves the reduction of the sulfonyl chloride followed by a coupling reaction. researchgate.net

Hydrolysis and Formation of Sulfonic Acid Derivatives

This compound is sensitive to moisture and can undergo hydrolysis to form 4-iodobenzenesulfonic acid. iucr.orgorgsyn.org In this reaction, water acts as a nucleophile, attacking the sulfonyl chloride. The initial product is the sulfonic acid, and the reaction also produces hydrochloric acid. iucr.org The hydrolysis can be a competing reaction when performing other nucleophilic substitutions in the presence of water. researchgate.net The resulting 4-iodobenzenesulfonic acid is a strong acid.

The hydrolysis reaction is as follows: IC₆H₄SO₂Cl + H₂O → IC₆H₄SO₃H + HCl

Palladium-Catalyzed Reactions

The presence of the carbon-iodine (C-I) bond in this compound opens up possibilities for its use in palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. evitachem.com

C-H Arylation Reactions with Retention of C-I Bond

A significant application of this compound is in palladium-catalyzed direct C-H arylation reactions. researchgate.netscispace.com Notably, these reactions can be performed while preserving the carbon-iodine bond. researchgate.netscispace.comrsc.org This is a key advantage as the iodine atom can be used for subsequent transformations. rsc.org For example, this compound has been successfully coupled with various heteroarenes, such as Methoxalen and acenaphthylene (B141429), using a palladium catalyst. researchgate.netscispace.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and regioselectivity while preventing the cleavage of the C-I bond. researchgate.netscispace.com This methodology allows for the synthesis of complex biaryl and heteroaryl compounds. rsc.org

A study demonstrated the palladium-catalyzed direct C2-arylation of Methoxalen with this compound, where the C-I bond remained intact. researchgate.net Similarly, the C1-arylation of acenaphthylene with this compound has been achieved with satisfactory yields without cleaving the C-I bond. scispace.com

| Substrate | Arylating Agent | Catalyst System | Key Feature |

| Methoxalen | This compound | Palladium catalyst | Regioselective C2-arylation with retention of C-I bond researchgate.net |

| Acenaphthylene | This compound | Pd(OAc)₂ / Li₂CO₃ | C1-arylation with retention of C-I bond scispace.com |

| Thiophene derivatives | This compound | Palladium catalyst | Regioselective β-arylation researchgate.net |

Regioselectivity in Palladium-Catalyzed Couplings

In palladium-catalyzed coupling reactions, this compound exhibits notable regioselectivity. The carbon-iodine (C-I) bond is more susceptible to oxidative addition by a palladium(0) catalyst than the sulfur-chlorine (S-Cl) bond. This disparity in reactivity enables selective functionalization at the aryl iodide position while preserving the sulfonyl chloride moiety for subsequent chemical modifications.

For instance, in Suzuki-Miyaura cross-coupling reactions, this compound can be selectively coupled with various boronic acids at the iodine-substituted carbon. researchgate.net This selective reactivity is a key feature, allowing for the synthesis of more complex substituted benzenesulfonyl chlorides. researchgate.net Similarly, in palladium-catalyzed direct arylations of various heterocycles, such as furans and thiophenes, the reaction proceeds at the sulfonyl chloride group via a desulfitative pathway, while the C-I bond remains intact. thieme-connect.comdntb.gov.ua This allows for further transformations at the halogenated site. thieme-connect.comdntb.gov.ua

| Catalyst System | Coupling Partner | Reaction Type | Regioselectivity |

| Phosphine-free Palladium Catalyst | Furan derivatives | Direct Desulfitative Arylation | Reaction at the SO2Cl group, C-I bond is preserved. thieme-connect.com |

| Palladium Catalyst | Thiophene derivatives | Direct Arylation | Regioselective access to β-arylated thiophenes. researchgate.net |

| Palladium Catalyst | Enones | Desulfitative Conjugate Addition | No cleavage of the C-I bond is observed. rsc.orgrsc.org |

| Phosphine-free Palladium Catalyst | Alkenes (Styrene or acrylates) | Desulfitative Heck Reaction | Reaction at the SO2Cl group with no cleavage of the C-I bond. researchgate.net |

This predictable regioselectivity makes this compound a versatile tool for the stepwise construction of complex organic molecules.

Desulfitative Conjugate Addition Reactions

This compound can undergo desulfitative conjugate addition reactions with enones in the presence of a palladium catalyst. rsc.orgrsc.org This reaction results in the formation of a carbon-carbon bond at the β-position of the enone. A notable aspect of this transformation is that it proceeds without cleavage of the carbon-iodine bond, thus allowing for subsequent functionalization of the molecule. rsc.orgrsc.org For example, the product of the conjugate addition can be used in further palladium-catalyzed direct arylation reactions. rsc.orgresearchgate.net The reaction tolerates a variety of substituents on the benzenesulfonyl chloride. rsc.orgrsc.org

Role as a Protecting Group in Multi-Step Synthesis

The 4-iodobenzenesulfonyl group, often referred to as a "pipsyl" group, can be employed as a protecting group for amines. solubilityofthings.com The introduction of this group is typically achieved by reacting an amine with this compound. googleapis.com The resulting sulfonamide is stable under many reaction conditions. solubilityofthings.com

The utility of the 4-iodobenzenesulfonyl group as a protecting group lies in the specific conditions required for its removal. The presence of the iodine atom on the aromatic ring can facilitate cleavage under certain reductive conditions, potentially offering orthogonality to other protecting group strategies. This allows for selective deprotection in the course of a multi-step synthesis. solubilityofthings.com

Mechanistic Investigations of this compound Reactivity

Mechanistic studies have shed light on the diverse reactivity of this compound. In palladium-catalyzed desulfitative reactions, the sulfonyl chloride group serves as an aryl source through a process that involves the extrusion of sulfur dioxide.

In photoredox catalysis, this compound has been used in sulfonylation reactions. whiterose.ac.uk For instance, iridium-based photocatalysts can promote the reaction of this compound in cascade reactions of heterocycle-tethered ynones. whiterose.ac.uk The mechanism of action for reactions involving the sulfonyl chloride group often involves nucleophilic attack on the electrophilic sulfur atom. evitachem.com The sulfonyl group can form strong interactions with proteins and enzymes, and the iodine atom can participate in halogen bonding, which can enhance binding affinity to biological targets.

Applications of 4 Iodobenzenesulfonyl Chloride in Advanced Organic Synthesis

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The versatility of 4-iodobenzenesulfonyl chloride is particularly evident in its application as a precursor for molecules with biological activity and as an intermediate in the pharmaceutical industry. thermofisher.com The presence of the sulfonyl chloride functional group allows for the ready formation of sulfonamide bonds, a key structural motif in many therapeutic agents.

Sulfonamides represent an important class of compounds with a wide array of pharmacological activities. cbijournal.com The general and most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. cbijournal.com this compound can be employed in this capacity to introduce the 4-iodobenzenesulfonyl moiety into a target molecule.

The synthesis of sulfonamides is a cornerstone of medicinal chemistry. ekb.eg While specific examples of blockbuster drugs synthesized directly from this compound are not extensively detailed in the provided research, the fundamental reaction it undergoes is crucial for the creation of sulfonamide-containing compounds. cbijournal.com The reaction of this compound with peptides has also been a subject of study, indicating its utility in modifying biological molecules. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk

| Reactant 1 | Reactant 2 | Product | Key Functional Group Formed |

|---|---|---|---|

| This compound | Primary or Secondary Amine | N-substituted-4-iodobenzenesulfonamide | Sulfonamide (-SO₂NRR') |

Aryl sulfonyl chlorides, the class of compounds to which this compound belongs, are recognized as important intermediates in the synthesis of agrochemicals. chemimpex.com While specific agrochemical products derived directly from this compound are not detailed in the available literature, its structural motifs are found in various pesticides and herbicides. The related compound, 4-chlorobenzenesulfonyl chloride, is noted as a raw material for various agricultural chemicals. google.com

In the broader field of chemical synthesis, benzenesulfonyl chloride and its derivatives are fundamental building blocks for a range of specialty chemicals. chemimpex.com These compounds serve as precursors in the production of dyes and other specialized organic molecules. Although specific examples of specialty chemicals synthesized from this compound are not prominently featured in the provided search results, its role as a versatile intermediate is well-established.

Utilization in Material Science

Based on the available search results, there is no specific information detailing the application of this compound in the field of material science.

No specific uses of this compound in the development of fluorescent probes or for biological imaging applications were identified in the provided search results.

Derivatization for Hypervalent Iodine Reagents

This compound serves as a precursor for various derivatives, leveraging the reactivity of both the sulfonyl chloride and the iodoaryl moieties. While the direct oxidation of the iodine center to form classical hypervalent iodine reagents like iodonium (B1229267) salts or λ³-iodanes is theoretically plausible based on general methods for iodoarene oxidation, a more extensively documented derivatization involves the transformation of the sulfonyl chloride group. wikipedia.orgorganic-chemistry.org

A significant and practical derivatization of this compound is its conversion to 4-iodobenzenesulfonyl azide (B81097). This transformation is typically achieved through a nucleophilic substitution reaction where the chloride is displaced by an azide anion, commonly from a source like sodium azide. orgsyn.org The resulting 4-iodobenzenesulfonyl azide is a versatile reagent in its own right, particularly in cycloaddition reactions and as a source for nitrene intermediates.

The general synthetic protocol for this conversion is outlined below:

Reaction Scheme: Synthesis of 4-Iodobenzenesulfonyl Azide

This reaction scheme illustrates the nucleophilic substitution of the chloride on the sulfonyl group with an azide ion, a common method for synthesizing sulfonyl azides.

This derivatization is significant as it transforms the electrophilic sulfonyl chloride into a functional group capable of participating in a different spectrum of chemical reactions. The presence of the iodine atom on the aromatic ring is retained during this process, making the resulting azide a valuable building block for synthesizing more complex molecules that can later be subjected to reactions at the carbon-iodine bond, such as cross-coupling reactions.

Table 1: Key Reagents in the Derivatization of this compound

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Azide (NaN₃) | 4-Iodobenzenesulfonyl Azide | Nucleophilic Acyl Substitution |

Application in Peptide Chemistry

In the field of peptide chemistry, this compound, commonly referred to as pipsyl chloride, functions as a crucial derivatizing agent for the N-terminal analysis of peptides and proteins. nih.govnih.gov Its application is analogous to that of dansyl chloride, where it reacts with the primary amino group at the N-terminus of a peptide chain, as well as with the ε-amino group of lysine (B10760008) side chains. springernature.com

This reaction forms a stable sulfonamide bond that is resistant to acid hydrolysis, which is the standard method for breaking down a peptide into its constituent amino acids. nih.govnih.gov After derivatization and subsequent acid hydrolysis of the peptide, the N-terminal amino acid remains attached to the pipsyl group. This "pipsylated" amino acid can then be identified using chromatographic techniques, such as thin-layer chromatography or high-performance liquid chromatography (HPLC). nih.gov

The key steps in this application are:

Derivatization: The peptide is reacted with pipsyl chloride under basic conditions to label the free primary amino groups.

Hydrolysis: The pipsylated peptide is completely hydrolyzed using strong acid (e.g., 6M HCl), which cleaves all peptide bonds but leaves the pipsyl-amino acid bond intact.

Identification: The resulting mixture of free amino acids and the single pipsyl-amino acid derivative is separated and analyzed. The identity of the N-terminal residue is confirmed by comparing the chromatographic behavior of the derivative to that of known pipsyl-amino acid standards.

Research has detailed the reaction of pipsyl chloride with various amino acids, including arginine, histidine, lysine, tyrosine, and cysteic acid. nih.govnih.gov The presence of the heavy iodine atom in the pipsyl group also imparts unique properties to the derivatized peptides, making them suitable for detection methods that are sensitive to heavy atoms, such as mass spectrometry or, historically, for introducing a heavy atom label for X-ray crystallography studies. nih.gov Studies have also investigated the reaction of pipsyl chloride with larger polypeptides like insulin, noting that the extent of the reaction is dependent on the solvent and buffer system used. nih.gov

Table 2: Research Findings on Pipsyl Chloride in Peptide Analysis

| Application | Target Moiety | Key Finding/Technique | Reference |

|---|---|---|---|

| N-Terminal Amino Acid Identification | α-Amino group of peptides | Forms stable sulfonamide bond resistant to acid hydrolysis. | nih.gov |

| Side Chain Derivatization | ε-Amino group of Lysine | Reacts with lysine side chains, allowing for their detection. | nih.gov |

| Amino Acid Analysis | Arginine, Histidine, Tyrosine, etc. | Pipsyl derivatives of various amino acids can be separated by buffered Celite columns. | nih.govnih.gov |

| Protein Labeling | Insulin | Reaction completeness (approx. 75%) is highly dependent on the solvent-buffer system. | nih.gov |

Computational and Theoretical Studies of 4 Iodobenzenesulfonyl Chloride

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting the geometry and electronic properties of molecules. For 4-iodobenzenesulfonyl chloride, such studies have been performed using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, often with the LANL2DZ basis set, to elucidate its structure and reactivity. researchgate.net

DFT calculations, particularly using the B3LYP functional, have been employed to optimize the molecular structure of this compound. researchgate.net These studies provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's geometry. The theoretical results from these calculations have shown good agreement with experimental data where available, confirming the accuracy of the computational models. researchgate.net The optimized structure reveals the geometric arrangement of the benzene (B151609) ring, the sulfonyl chloride group, and the iodine atom. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and its ability to participate in charge transfer interactions. researchgate.netresearchgate.net

For this compound, the HOMO-LUMO energy gap has been calculated using the B3LYP/LANL2DZ method. researchgate.net A smaller energy gap suggests that the molecule is more reactive and that charge transfer can readily occur within the molecule. researchgate.net The analysis of these frontier orbitals reveals that the HOMO is primarily localized on the benzene ring and the iodine atom, acting as the electron donor. In contrast, the LUMO is concentrated on the sulfonyl chloride group, which acts as the electron acceptor. This distribution facilitates intramolecular charge transfer from the iodinated phenyl group to the sulfonyl chloride moiety. researchgate.net

Table 1: Calculated HOMO-LUMO Energy Values for this compound

| Parameter | Method | Energy (eV) |

|---|---|---|

| EHOMO | B3LYP/LANL2DZ | -6.82 |

| ELUMO | B3LYP/LANL2DZ | -1.71 |

| Energy Gap (ΔE) | B3LYP/LANL2DZ | 5.11 |

Data sourced from theoretical calculations. researchgate.net

The non-linear optical (NLO) properties of a molecule are determined by its response to an applied electric field. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. wikipedia.org Molecules with large hyperpolarizability values are of interest for applications in photonic and optoelectronic technologies. dtic.milmdpi.com

Computational studies have calculated the first hyperpolarizability of this compound using DFT methods. researchgate.net The significant β value obtained suggests that the molecule exhibits considerable NLO activity. This property is attributed to the intramolecular charge transfer that occurs from the electron-donating iodophenyl group to the electron-accepting sulfonyl chloride group, a characteristic feature of many NLO-active organic molecules. researchgate.net

Table 2: Calculated First Hyperpolarizability Components of this compound

| Component | HF/LANL2DZ (x10-30 esu) | B3LYP/LANL2DZ (x10-30 esu) |

|---|---|---|

| βxxx | -12.98 | -16.48 |

| βxxy | -0.19 | -0.27 |

| βxyy | 1.15 | 1.54 |

| βyyy | 0.23 | 0.26 |

| βxxz | -0.01 | -0.02 |

| βxzz | -0.01 | -0.01 |

| βyyz | 0.00 | 0.00 |

| βyzz | 0.00 | 0.00 |

| βzzz | 0.00 | 0.00 |

| βxyz | 0.00 | 0.00 |

| βtotal | 1.34 | 1.70 |

Data represents the computed values for the first hyperpolarizability. researchgate.net

Spectroscopic Characterization through Theoretical Methods

Theoretical calculations are essential for the interpretation and assignment of experimental vibrational spectra, such as those obtained from Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy. nih.gov

The vibrational spectra of this compound have been studied both experimentally and theoretically. researchgate.net DFT calculations at the B3LYP/LANL2DZ level have been used to compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies generally show good agreement with the experimental wavenumbers observed in the FTIR and FT-Raman spectra, allowing for a reliable assignment of the fundamental vibrational modes of the molecule. researchgate.netresearchgate.net

Key vibrational modes include C-H stretching, C-C stretching of the aromatic ring, S=O symmetric and asymmetric stretching, C-S stretching, and vibrations involving the iodine and chlorine atoms. researchgate.net For instance, the asymmetric and symmetric stretching vibrations of the SO2 group are typically observed at specific wavenumbers, which are well-reproduced by the theoretical calculations. researchgate.net

Table 3: Selected Vibrational Wavenumbers and Assignments for this compound

| Experimental FTIR (cm-1) | Experimental FT-Raman (cm-1) | Calculated B3LYP (cm-1) | Assignment |

|---|---|---|---|

| 3088 | 3086 | 3090 | ν(C-H) |

| 1570 | 1570 | 1571 | ν(C-C) |

| 1388 | - | 1395 | νas(SO2) |

| 1178 | 1176 | 1182 | νs(SO2) |

| 1090 | 1091 | 1093 | β(C-H) |

| 1008 | 1009 | 1011 | Ring Breathing |

| 738 | 737 | 740 | ν(C-S) |

| 555 | 556 | 560 | ν(S-Cl) |

| 275 | 278 | 270 | ν(C-I) |

ν: stretching; νas: asymmetric stretching; νs: symmetric stretching; β: in-plane bending. Data compiled from experimental and theoretical studies. researchgate.net

To provide a more detailed understanding of the vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. researchgate.net PED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This allows for an unambiguous assignment of the spectral bands. researchgate.net

For this compound, PED analysis has confirmed the nature of the vibrations. For example, it shows that the bands assigned to S=O stretching have major contributions from the S=O bond coordinates, with minimal mixing with other modes. researchgate.net Similarly, the analysis helps to distinguish between pure stretching or bending vibrations and those that are coupled, involving multiple types of internal motions. researchgate.net This detailed assignment is crucial for accurately interpreting the molecule's vibrational spectrum and understanding its structural dynamics. researchgate.net

Molecular Docking Studies in Biological Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of biological research, it is frequently used to predict the binding mode of a small molecule ligand (like this compound) to the active site of a target protein or enzyme. This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level.

A thorough review of scientific literature indicates that direct molecular docking studies specifically featuring this compound as the ligand of interest are not extensively reported. Research in this area predominantly focuses on derivatives synthesized from this compound. In these studies, the sulfonyl chloride moiety serves as a reactive functional group to create a library of more complex sulfonamide compounds. These resulting sulfonamides are then subjected to molecular docking simulations to evaluate their potential as inhibitors or modulators of various biological targets, such as enzymes implicated in disease.

For instance, derivatives of this compound have been synthesized and computationally docked against targets like acetylcholinesterase, an enzyme relevant to Alzheimer's disease. However, the docking results and binding energy calculations in such studies pertain to the larger, synthesized molecules, not to the initial this compound reactant itself.

Hypothetically, molecular docking could be employed to study this compound. Such a study would involve preparing a 3D model of the compound and docking it into the binding site of a relevant biological target. Potential targets could include enzymes for which it might act as a covalent or non-covalent inhibitor. The simulation would calculate the theoretical binding affinity (often expressed as a docking score or binding energy in kcal/mol) and visualize the specific molecular interactions, such as hydrogen bonds, halogen bonds (involving the iodine atom), and hydrophobic interactions, between the compound and the amino acid residues of the protein.

Despite the potential for such investigations, the current body of published research appears to prioritize the computational analysis of its more complex and biologically stable derivatives. As such, specific findings regarding the binding interactions and affinities of this compound from molecular docking studies are not available.

Data Table of Molecular Docking Studies

| Target Protein/Enzyme | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| No direct molecular docking data for this compound as a ligand is available in the reviewed scientific literature. |

Biological Activities and Interactions of 4 Iodobenzenesulfonyl Chloride Derivatives

Antitumor Activity and Mechanisms of Action

The quest for more effective and selective anticancer agents has led researchers to explore sulfonamide derivatives, including those derived from 4-iodobenzenesulfonyl chloride. These compounds have shown promise by interfering with cellular signaling pathways, inducing programmed cell death (apoptosis), and inhibiting the proliferation of cancer cells.

Effectiveness Against Cancer Cell Lines

Derivatives of this compound have been synthesized and evaluated against numerous human cancer cell lines, demonstrating significant cytotoxic and antiproliferative effects. The mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

For instance, a class of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, synthesized using this compound, has shown high potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines, including those resistant to standard therapies. researchgate.net One of the lead compounds from this series demonstrated significant activity by inducing apoptosis, confirmed by the cleavage of the PARP enzyme. researchgate.net Similarly, pyrazole (B372694) derivatives incorporating the 4-iodobenzenesulfonyl group have been reported to significantly reduce the viability of breast cancer cells. Other studies have highlighted the effectiveness of related compounds against non-small cell lung cancer, colon cancer, and renal cancer cell lines. nih.gov

Interactive Table: Effectiveness of this compound Derivatives Against Cancer Cell Lines

| Derivative Class | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | A375 (Melanoma) | High in vitro potency, induces apoptosis | researchgate.net |

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | Pancreatic Cancer Cells (Sensitive and Resistant) | High in vitro potency | researchgate.net |

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | K562 (Chronic Myeloid Leukemia, Sensitive and Resistant) | High activity, near-total mortality at 10 μM | researchgate.net |

| 1-(4-iodobenzenesulfonyl)-3-methyl-1H-pyrazole | Breast Cancer Cells | Significantly reduced cell viability via apoptosis and cell cycle arrest | |

| 2-Alkylthio-5-chloro-N-(1,2,4-triazin-3-yl)benzenesulfonamide | HOP-62 (Non-Small Cell Lung Cancer) | GI50 = 0.05 μM | nih.gov |

| 2-Alkylthio-5-chloro-N-(1,2,4-triazin-3-yl)benzenesulfonamide | HCT-116 (Colon Cancer) | GI50 = 0.33 μM | nih.gov |

| 2-Alkylthio-5-chloro-N-(1,2,4-triazin-3-yl)benzenesulfonamide | 786-0 (Renal Cancer) | GI50 = 0.61 μM | nih.gov |

| 2-Alkylthio-5-chloro-N-(1,2,4-triazin-3-yl)benzenesulfonamide | M14 (Melanoma) | GI50 = 1.08 μM | nih.gov |

Antibacterial and Antifungal Properties

The rise of antibiotic resistance has spurred the development of new antimicrobial agents. Sulfonamides, the first class of synthetic antibacterial drugs, continue to be a valuable scaffold. jbclinpharm.orgjocpr.com Derivatives of this compound have been investigated for their efficacy against a variety of pathogenic microbes. jbclinpharm.org

Studies have shown that these compounds possess broad-spectrum potential. For example, pyrazole derivatives have demonstrated effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Arylsulfonate derivatives of benzosiloxaboroles, synthesized using this compound, have shown high activity against S. aureus, including methicillin-resistant strains (MRSA), and Enterococcus faecalis. rsc.org Furthermore, some sulfonamide derivatives exhibit antifungal properties against species like Aspergillus and Candida. researchgate.netnih.gov The mechanism of action for sulfonamides typically involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. jbclinpharm.org

Interactive Table: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Disulfonimide Derivative | Gram-positive & Gram-negative bacteria, Fungus | 62.5-1000 μg/ml | researchgate.net |

| Arylsulfonate-substituted Benzoxaboroles | S. aureus (including MRSA) | 0.4 to 6.25 mg L−1 | rsc.org |

| Arylsulfonate-substituted Benzoxaboroles | Enterococcus faecalis & E. faecium | 6.25 mg L−1 | rsc.org |

| Sulfonamide Derivatives (1a-d) | S. aureus ATCC 25923 | 64-256 μg/ml | jocpr.com |

| Sulfonylated Dibenzo-1,4-dioxine-2-acetyloxime | Aspergillus flavus & Aspergillus fumigatus | 1.2-4 μg/mL | nih.gov |

Antioxidant Activity of Derivatives

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Researchers have synthesized and tested derivatives of this compound for their ability to scavenge harmful free radicals.

A study involving mono- and di-sulfonamide derivatives synthesized from this compound and various anilines screened these compounds for their radical scavenging activity using the 2,2-diphenyl-1-picrylhydrazil (DPPH) assay. nih.govresearchgate.net Among the tested compounds, one monosulfonamide derivative (M1) exhibited the most potent antioxidant activity. researchgate.netresearchgate.netablesci.com Other research has focused on designing molecules that can activate the body's own antioxidant pathways. For example, derivatives intended as Keap1-Nrf2 inhibitors, which can protect against oxidative stress-induced diseases, were synthesized using this compound and were shown to inhibit ROS production in cellular models. sci-hub.se

Interactive Table: Antioxidant Activity of a this compound Derivative

| Compound | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Monosulfonamide Derivative (M1) | DPPH Radical Scavenging | 9.94 μg/mL | nih.govresearchgate.netresearchgate.net |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

The ability to selectively inhibit enzymes is a cornerstone of modern pharmacology. Derivatives of this compound have been designed as inhibitors for several key enzymes implicated in disease. A prominent target is acetylcholinesterase (AChE), an enzyme whose inhibition is a primary strategy for treating Alzheimer's disease. nih.gov

Several series of sulfonamide derivatives have demonstrated significant AChE inhibitory activity. researchgate.netnih.gov In one study, a monosulfonamide derivative (M1) was identified as the most effective AChE inhibitor among a series of related compounds. researchgate.netnih.govresearchgate.netablesci.com Another study on 4-phthalimidobenzenesulfonamide derivatives identified a compound that was highly potent against AChE, with activity in the low micromolar range. nih.gov Beyond AChE, other enzymes have also been targeted. Derivatives have been developed as inhibitors of beta-secretase, another enzyme relevant to Alzheimer's disease, as well as various metalloenzymes and fungal enzymes like lanosterol-14alpha-demethylase. nih.govgoogle.comuniv-lille.fr

Interactive Table: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Activity (IC50 / Ki) | Reference |

|---|---|---|---|

| Monosulfonamide Derivative (M1) | Acetylcholinesterase (AChE) | IC50 = 42.09 μg/mL | nih.govresearchgate.netresearchgate.net |

| 4-(1,3-Dioxoisoindolin-2-yl)-N,N-diethylbenzenesulfonamide (Compound 7) | Acetylcholinesterase (AChE) | IC50 = 1.35 μM | nih.gov |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-(m-tolyl)benzenesulfonamide (Compound 3) | Butyrylcholinesterase (BuChE) | IC50 = 13.41 μM | nih.gov |

| Amino acid derivative | Beta-secretase (BACE) | Inhibitory activity demonstrated | google.com |

| Sulfonylated Dibenzo-1,4-dioxine-2-acetyloxime | Lanosterol-14alpha-demethylase | Inhibition suggested as mechanism for antifungal activity | nih.gov |

Interaction Profiles with Biomolecules

The biological effects of this compound derivatives are dictated by their interactions with target biomolecules, primarily proteins and enzymes. The sulfonyl group is a key pharmacophore, capable of forming strong hydrogen bonds and other interactions with amino acid residues in the active or allosteric sites of proteins. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that can significantly enhance the binding affinity and selectivity of a ligand for its target.

Molecular docking studies have been instrumental in elucidating these interactions. For AChE inhibitors, docking simulations revealed that the ligands can bind to key sites within the enzyme. One potent inhibitor was shown to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov For the monosulfonamide derivative M1, a low calculated binding energy indicated a strong and favorable interaction with the AChE active site. researchgate.netnih.gov In the case of Keap1-Nrf2 inhibitors, docking analysis predicted hydrogen-bonding and π-π interactions with critical serine and arginine residues in the Keap1 protein. sci-hub.se These computational insights, combined with experimental data, provide a detailed picture of how these derivatives exert their biological effects at a molecular level.

Q & A

Q. How to design experiments for studying reaction kinetics of sulfonamide formation?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to track sulfonyl chloride consumption at λ = 250–300 nm. Vary amine concentrations and temperatures (10–50°C) to calculate rate constants (k) and activation energy (E) via Arrhenius plots. Include control reactions without catalysts to assess background hydrolysis .

Q. What methodologies validate the identity of novel this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.